REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][N:18]1[C:22](=[O:23])[C:21]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]2[C:19]1=[O:28].Cl>CN(C)C=O>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([S:1][CH2:16][CH2:17][N:18]2[C:22](=[O:23])[C:21]3=[CH:24][CH:25]=[CH:26][CH:27]=[C:20]3[C:19]2=[O:28])=[CH:3][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
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SC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
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BrCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
the resulting crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)SCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |